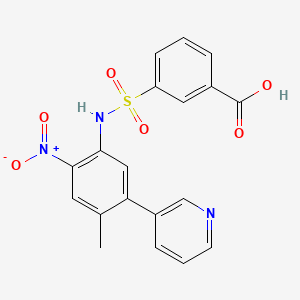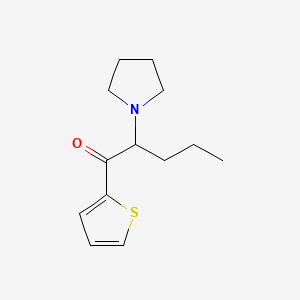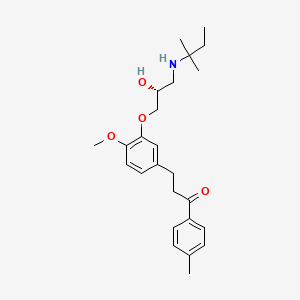
AMG-18 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMG-18 Hydrochloride, also known as Kira8 Hydrochloride, is a potent and selective inhibitor of the enzyme inositol-requiring enzyme 1 alpha (IRE1α). This compound is primarily used in scientific research to study the unfolded protein response in cancer and other diseases. It exhibits high selectivity for IRE1α, making it a valuable tool in biochemical and pharmacological studies .
Mechanism of Action
Target of Action
AMG-18 Hydrochloride is a potent and selective IRE1α inhibitor . IRE1α (Inositol-Requiring Enzyme 1 alpha) is a transmembrane protein kinase and endoribonuclease that plays a crucial role in the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum .
Mode of Action
This compound functions by binding to and activating the calcium-sensing receptor (CaSR) in the parathyroid gland . It allosterically attenuates IRE1α RNase activity . This results in a reduction of circulating levels of parathyroid hormone and calcium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the unfolded protein response (UPR) . By inhibiting IRE1α, this compound can modulate the UPR, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .
Pharmacokinetics
It is known that the compound issoluble in water and DMSO , which may facilitate its distribution in biological systems .
Result of Action
The inhibition of IRE1α by this compound leads to a reduction in the levels of circulating parathyroid hormone and calcium . This can have significant effects at the molecular and cellular levels, particularly in the context of conditions like secondary hyperparathyroidism .
Biochemical Analysis
Biochemical Properties
AMG-18 Hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of IRE1α. IRE1α is an endoplasmic reticulum (ER) stress sensor that activates the UPR, a cellular stress response related to the ER. This compound binds to IRE1α and inhibits its RNase activity, which is essential for the splicing of XBP1 mRNA, a key step in the UPR pathway . This inhibition disrupts the UPR, leading to reduced cell survival under stress conditions. The compound exhibits high selectivity for IRE1α over other kinases, making it a valuable tool for studying the UPR and its role in disease .
Cellular Effects
This compound affects various types of cells by modulating the UPR. In cancer cells, the inhibition of IRE1α by this compound can lead to increased apoptosis and reduced proliferation, as these cells often rely on the UPR for survival under the stressful conditions of the tumor microenvironment . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by altering the activity of IRE1α and its downstream targets .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the kinase domain of IRE1α, leading to allosteric inhibition of its RNase activity . This binding prevents the splicing of XBP1 mRNA, thereby inhibiting the production of the active transcription factor XBP1s, which is crucial for the adaptive response to ER stress . By blocking this pathway, this compound disrupts the UPR, leading to increased cellular stress and apoptosis in cells dependent on this pathway for survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity over extended periods . Prolonged exposure to this compound can lead to adaptive responses in cells, potentially altering its efficacy. Studies have shown that the compound can induce long-term changes in cellular function, including sustained inhibition of the UPR and increased sensitivity to ER stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits IRE1α activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity and off-target interactions . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the UPR. The compound interacts with enzymes and cofactors involved in the ER stress response, altering metabolic flux and metabolite levels . By inhibiting IRE1α, this compound disrupts the normal processing of proteins within the ER, leading to changes in cellular metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, including solubility and stability . This compound tends to accumulate in the ER, where it exerts its inhibitory effects on IRE1α .
Subcellular Localization
This compound is primarily localized to the ER, where it interacts with IRE1α . The compound’s activity is dependent on its localization, as it needs to be in close proximity to IRE1α to exert its inhibitory effects . Post-translational modifications and targeting signals may influence the subcellular distribution of this compound, affecting its potency and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AMG-18 Hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically starts with the preparation of 2-chloro-N-[6-methyl-5-[3-[2-[(3S)-3-piperidinylamino]-4-pyrimidinyl]-2-pyridinyl]oxy]-1-naphthalenyl]benzenesulfonamide. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: AMG-18 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
AMG-18 Hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the unfolded protein response and its role in various biochemical pathways.
Biology: Helps in understanding the mechanisms of cellular stress responses and their implications in diseases.
Medicine: Investigated for its potential therapeutic effects in cancer and other diseases involving the unfolded protein response.
Industry: Utilized in the development of new drugs and therapeutic agents targeting IRE1α
Comparison with Similar Compounds
KIRA6: Another selective inhibitor of IRE1α, but with different potency and selectivity profiles.
4μ8C: A small molecule inhibitor of IRE1α with distinct chemical structure and mechanism of action.
Uniqueness of AMG-18 Hydrochloride: this compound stands out due to its high selectivity and potency for IRE1α. It exhibits an IC50 value of 5.9 nM, making it one of the most effective inhibitors of this enzyme. Its unique chemical structure allows for specific interactions with the target enzyme, providing valuable insights into the unfolded protein response .
Properties
IUPAC Name |
2-chloro-N-[6-methyl-5-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29ClN6O3S.ClH/c1-20-13-14-22-23(8-4-11-27(22)38-42(39,40)28-12-3-2-10-25(28)32)29(20)41-30-24(9-6-17-34-30)26-15-18-35-31(37-26)36-21-7-5-16-33-19-21;/h2-4,6,8-15,17-18,21,33,38H,5,7,16,19H2,1H3,(H,35,36,37);1H/t21-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWIPRHGMZTPSB-BOXHHOBZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)NC6CCCNC6.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=CC=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=C(C=CC=N4)C5=NC(=NC=C5)N[C@H]6CCCNC6.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30Cl2N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













